molecular formula C22H49N3 B1620476 N-(2-Aminoethyl)-N'-octadecylethylenediamine CAS No. 7261-63-4

N-(2-Aminoethyl)-N'-octadecylethylenediamine

Cat. No. B1620476
CAS RN: 7261-63-4
M. Wt: 355.6 g/mol
InChI Key: DBNYMXPUYZOHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-N'-octadecylethylenediamine is a useful research compound. Its molecular formula is C22H49N3 and its molecular weight is 355.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Aminoethyl)-N'-octadecylethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Aminoethyl)-N'-octadecylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-N'-octadecylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7261-63-4

Product Name

N-(2-Aminoethyl)-N'-octadecylethylenediamine

Molecular Formula

C22H49N3

Molecular Weight

355.6 g/mol

IUPAC Name

N'-[2-(octadecylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C22H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h24-25H,2-23H2,1H3

InChI Key

DBNYMXPUYZOHQN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNCCNCCN

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCNCCN

Other CAS RN

7261-63-4

Pictograms

Irritant

Origin of Product

United States

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